4-Aminophenol (CAS 123-30-8), also known as p-aminophenol, is a foundational organic compound widely procured as a critical intermediate in multiple industrial sectors. Its primary commercial relevance stems from its role as the final precursor in the industrial synthesis of paracetamol (acetaminophen), a widely used analgesic.[1][2] Additionally, it serves as a key building block for the production of various azo and sulfur dyes, photographic developers, and as an antioxidant in industrial formulations.[2][3] The compound is a white or light-brown crystalline solid with moderate solubility in alcohols and hot water, a property crucial for its recrystallization and purification processes.[1][2] Its chemical reactivity is defined by the para-position of the amino (-NH2) and hydroxyl (-OH) groups, which dictates its unique properties for specific, high-yield synthetic applications.
Substituting 4-aminophenol with its isomers, 2-aminophenol or 3-aminophenol, is synthetically unviable for its primary applications. The para-orientation of the functional groups is essential for the N-acylation reaction that produces paracetamol; other isomers would yield different, non-analgesic compounds.[4][5] This positional arrangement also governs the electrochemical oxidation potential, which is critical for its performance in photographic developers and electrochemical sensors.[6] Furthermore, the isomers exhibit different thermal stabilities, melting points, and reaction kinetics, making them incompatible with established industrial processes optimized for the specific physical and chemical properties of 4-aminophenol.[7] Therefore, procurement of the correct CAS number (123-30-8) is critical, as isomeric cross-contamination can lead to failed syntheses, impure products, and significant process deviations.
4-Aminophenol is the direct and preferred precursor for the industrial synthesis of paracetamol via acetylation with acetic anhydride.[1][8] The amino group (-NH2) of 4-aminophenol is a significantly stronger nucleophile than the hydroxyl (-OH) group, ensuring selective N-acylation over O-acylation under standard process conditions.[5] Kinetic studies optimizing this reaction have achieved a reaction rate constant of 1.95 L mol⁻¹ min⁻¹ at 108 °C with a 1:1.5 mole ratio of 4-aminophenol to acetic anhydride, demonstrating the efficiency of this specific precursor in a well-defined process.[9] Alternative synthesis routes, such as those starting from phenol or hydroquinone, involve more steps, hazardous reagents like nitric acid, or less selective amination steps, making the direct acetylation of 4-aminophenol the most industrially established and efficient method.[10][11]
| Evidence Dimension | Reaction Rate Constant (Paracetamol Synthesis) |
| Target Compound Data | 1.95 L mol⁻¹ min⁻¹ |
| Comparator Or Baseline | Alternative multi-step synthesis routes from phenol or hydroquinone which are generally less direct and efficient. |
| Quantified Difference | Higher process efficiency and selectivity compared to multi-step syntheses from other precursors. |
| Conditions | Aqueous solution, 108 °C, 350 RPM agitation, 1:1.5 mole ratio of 4-aminophenol to acetic anhydride.[9] |
For pharmaceutical manufacturers, procuring high-purity 4-aminophenol is the most direct and cost-effective route to high-yield paracetamol production.
The electrochemical oxidation of 4-aminophenol is distinct from its ortho- and meta-isomers. In acidic solutions, 4-aminophenol undergoes a quasi-reversible two-electron oxidation to form p-quinoneimine, which subsequently hydrolyzes to p-benzoquinone.[6][12] In contrast, the oxidation of 2-aminophenol (ortho-isomer) under similar conditions leads to dimerization reactions.[6] Studies comparing the isomers show that 3-aminophenol (meta-isomer) has a higher oxidation potential than 4-aminophenol.[13] This specific, well-defined redox behavior at a lower potential is why 4-aminophenol and its derivatives, not the other isomers, are selected as reducing agents (developers) in photographic processes like Rodinal and for use in selective electrochemical sensors.[1][2]
| Evidence Dimension | Electrochemical Oxidation Pathway |
| Target Compound Data | Oxidizes to p-quinoneimine, which can hydrolyze to p-benzoquinone. |
| Comparator Or Baseline | 2-Aminophenol undergoes dimerization; 3-Aminophenol exhibits a higher oxidation potential. |
| Quantified Difference | Fundamentally different reaction pathway (vs. 2-aminophenol) and lower oxidation potential (vs. 3-aminophenol). |
| Conditions | Aqueous solutions, studied via cyclic voltammetry on various electrodes (e.g., platinum, gold).[6][13] |
This distinct electrochemical signature makes 4-aminophenol the specific choice for applications requiring a reliable reducing agent with a defined redox potential, ensuring reproducibility in sensors and developing baths.
4-Aminophenol exhibits distinct thermal properties that are critical for process design and safety. It has a high melting point of approximately 190 °C, after which it decomposes at its boiling point of 284 °C.[7] This contrasts with its isomers; for example, 2-aminophenol has a lower melting point around 174 °C. This higher melting point provides a wider processing window for high-temperature reactions. Furthermore, 4-aminophenol's solubility characteristics—moderately soluble in hot water (16 g/L) and alcohols but insoluble in nonpolar solvents like benzene and chloroform—are key to its purification by recrystallization and its formulation in aqueous or alcoholic systems.[1][2][7] The compound is known to deteriorate under the influence of air and light, turning violet or brown, a key handling consideration for maintaining purity.[14]
| Evidence Dimension | Melting Point |
| Target Compound Data | 190 °C |
| Comparator Or Baseline | 2-Aminophenol: ~174 °C |
| Quantified Difference | ~16 °C higher melting point than 2-aminophenol. |
| Conditions | Standard atmospheric pressure. |
The specific thermal stability and solubility profile of 4-aminophenol are essential for designing safe, efficient, and reproducible industrial processes, from synthesis to purification and formulation, making it non-interchangeable with its isomers.
Based on its role as a direct, high-yield precursor, 4-aminophenol is the material of choice for industrial-scale synthesis of paracetamol. Its specific reactivity allows for a streamlined, single-step acetylation process that is more efficient and cost-effective than multi-step alternatives starting from other feedstocks.[8][9]
The well-defined electrochemical oxidation pathway and potential of 4-aminophenol make it a reliable reducing agent in formulations where redox chemistry is critical. This includes its use in black-and-white film developers (e.g., Rodinal) and as an oxidative dye intermediate for hair and textiles, where its specific reactivity ensures consistent color development.[1][2]
The para-amino functionality of 4-aminophenol makes it an ideal diazo component precursor for creating a range of azo dyes. Following diazotization, it can be coupled with various aromatic compounds to produce specific colors.[15][16] Its thermal stability also makes it a suitable monomer or building block for performance polymers requiring heat resistance.
Irritant;Health Hazard;Environmental Hazard